molecular formula C29H28N2O3S B296801 2-[benzyl(phenylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide

2-[benzyl(phenylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide

カタログ番号 B296801
分子量: 484.6 g/mol
InChIキー: UBRGUWACOIGPLE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[benzyl(phenylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide, commonly known as BMS-986165, is a small molecule inhibitor that has been developed to target autoimmune diseases such as psoriasis and lupus. It was discovered by Bristol-Myers Squibb and is currently in clinical trials for the treatment of psoriasis.

作用機序

TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways that lead to inflammation. When cytokines bind to their receptors on cells, they activate JAK enzymes, which in turn activate downstream signaling pathways. TYK2 is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). By inhibiting TYK2, BMS-986165 can reduce the activation of these signaling pathways and decrease inflammation.
Biochemical and Physiological Effects
In preclinical studies, BMS-986165 has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases such as psoriasis and lupus. In phase 1 clinical trials, BMS-986165 was well-tolerated and showed promising results in reducing symptoms of psoriasis. However, further clinical trials are needed to determine the safety and efficacy of BMS-986165 in humans.

実験室実験の利点と制限

One advantage of BMS-986165 is that it specifically targets TYK2, which may reduce the risk of off-target effects compared to other JAK inhibitors. However, one limitation is that it has only been tested in preclinical and early clinical trials, so its safety and efficacy in humans are not yet fully understood.

将来の方向性

There are several future directions for the research and development of BMS-986165. One direction is to continue clinical trials to determine its safety and efficacy in humans for the treatment of autoimmune diseases. Another direction is to investigate its potential for the treatment of other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to understand the long-term effects of TYK2 inhibition and the potential for resistance to develop over time.

合成法

The synthesis of BMS-986165 involves a multi-step process starting with the reaction of 2-aminobenzamide with benzyl chloroformate to form the benzyl carbamate. The benzyl carbamate is then reacted with phenylsulfonyl chloride to form the phenylsulfonyl benzyl carbamate. Finally, the phenylsulfonyl benzyl carbamate is reacted with 2-isopropylphenylamine to form BMS-986165.

科学的研究の応用

BMS-986165 has been developed for the treatment of autoimmune diseases such as psoriasis and lupus. It works by inhibiting the tyrosine kinase 2 (TYK2) enzyme, which is involved in the signaling pathways that lead to inflammation. By inhibiting TYK2, BMS-986165 can reduce inflammation and potentially improve symptoms of autoimmune diseases.

特性

分子式

C29H28N2O3S

分子量

484.6 g/mol

IUPAC名

2-[benzenesulfonyl(benzyl)amino]-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C29H28N2O3S/c1-22(2)25-17-9-11-19-27(25)30-29(32)26-18-10-12-20-28(26)31(21-23-13-5-3-6-14-23)35(33,34)24-15-7-4-8-16-24/h3-20,22H,21H2,1-2H3,(H,30,32)

InChIキー

UBRGUWACOIGPLE-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

正規SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。